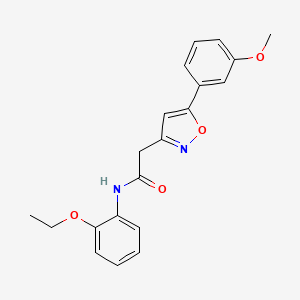
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one" involves several key steps, including the formation of 1,4-dihydropyridine derivatives, which are obtained through reactions involving compounds with primary amines, resulting in yields ranging from 19-94% (Stanovnik et al., 2002). Another synthesis approach involves the utilization of piperazine-1,4-diylbis(2-oxoethane-2,1-diyl) dibenzoate as a precursor for generating a new series of 1,4-dihydropyridin-3,5-dicarbonitrile and hexahydroacridine-1,8-diones linked to piperazine via benzoyloxyacetyl linkages (Hammad et al., 2023).
Molecular Structure Analysis
Molecular structure characterization often involves spectroscopic methods like IR, 1H NMR, and 13C NMR. For example, compounds structurally similar to our compound of interest have been characterized using single-crystal X-ray diffraction and density functional theory (DFT) (Şahin et al., 2012). These methods support the identification of molecular geometries and the presence of specific functional groups.
Chemical Reactions and Properties
Chemical reactions involving related compounds include nucleophilic addition, cycloaddition, and ring-transformation reactions. For instance, the aza-Wittig reaction followed by cycloaddition and ring-transformation has been reported to yield unexpected triazine derivatives from related pyridine compounds (Okawa et al., 1997).
Physical Properties Analysis
The physical properties of compounds like "4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one" include solubility, melting point, and molecular weight. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties include reactivity with various reagents, stability under different conditions, and potential for further chemical modifications. For example, the reactivity of related compounds with primary amines to form 1,4-dihydropyridine derivatives highlights the versatility and potential for generating a wide range of chemical structures (Stanovnik et al., 2002).
Applications De Recherche Scientifique
Antimicrobial Applications
A study synthesized a series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, evaluating their antimicrobial activity against a range of bacteria and fungi. These compounds exhibited notable activity, suggesting potential in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Another investigation focused on synthesizing thiazolidinone derivatives, including a structural moiety similar to the one in your query. These compounds were also evaluated for their antimicrobial properties against various bacterial and fungal strains, showing promising results (Patel, Kumari, & Patel, 2012).
Antiproliferative Effects
- Research into 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells revealed significant antiproliferative effects. The study highlighted the potential of these compounds in cancer treatment, specifically targeting leukemic cells for inducing cytotoxicity (Sharath Kumar et al., 2014).
Enzyme Inhibition and Biological Activity
The synthesis and biological evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were reported. These compounds demonstrated significant antimicrobial activity, suggesting their potential as therapeutic agents (Suresh, Lavanya, & Rao, 2016).
A comprehensive study on the antimicrobial activities of new 1,3,4-triazole derivatives containing piperazine highlighted their efficacy against various microorganisms. This research underscores the versatility of these compounds in combating microbial infections (Xia, 2015).
Propriétés
IUPAC Name |
4-(1-methyl-2-oxopyridine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-16-5-2-3-10(12(16)20)13(21)17-6-7-18(11(19)9-17)14-15-4-8-22-14/h2-5,8H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDZBNSVWAMRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1-(thiazol-2-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)




![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)
![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)
![2-[4-(Difluoromethoxy)phenyl]-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2491833.png)
![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)


![2-[5-(4-Fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2491842.png)

